

An In-depth Technical Guide to 4-(4-tert-butylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(4-Tert-butylphenyl)-4-oxobutanoic acid

Cat. No.: B1271234

[Get Quote](#)

CAS Number: 35288-08-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(4-tert-butylphenyl)-4-oxobutanoic acid**, a ketoacid of interest in organic synthesis and potentially in medicinal chemistry. This document details its chemical properties, a generalized synthesis protocol, and explores potential, though currently undocumented, biological activities based on structurally related compounds.

Chemical and Physical Properties

4-(4-tert-butylphenyl)-4-oxobutanoic acid is a solid organic compound. While extensive experimental data is not readily available in public literature, its fundamental properties can be summarized as follows:

Property	Value
Molecular Formula	C ₁₄ H ₁₈ O ₃
Molecular Weight	234.29 g/mol
IUPAC Name	4-(4-tert-butylphenyl)-4-oxobutanoic acid
Synonyms	3-(4-tert-butylbenzoyl)propanoic acid
CAS Number	35288-08-5

Synthesis

The primary route for the synthesis of **4-(4-tert-butylphenyl)-4-oxobutanoic acid** is the Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride. This electrophilic aromatic substitution reaction is a common and effective method for the preparation of 4-aryl-4-oxobutanoic acids.

Generalized Experimental Protocol: Friedel-Crafts Acylation

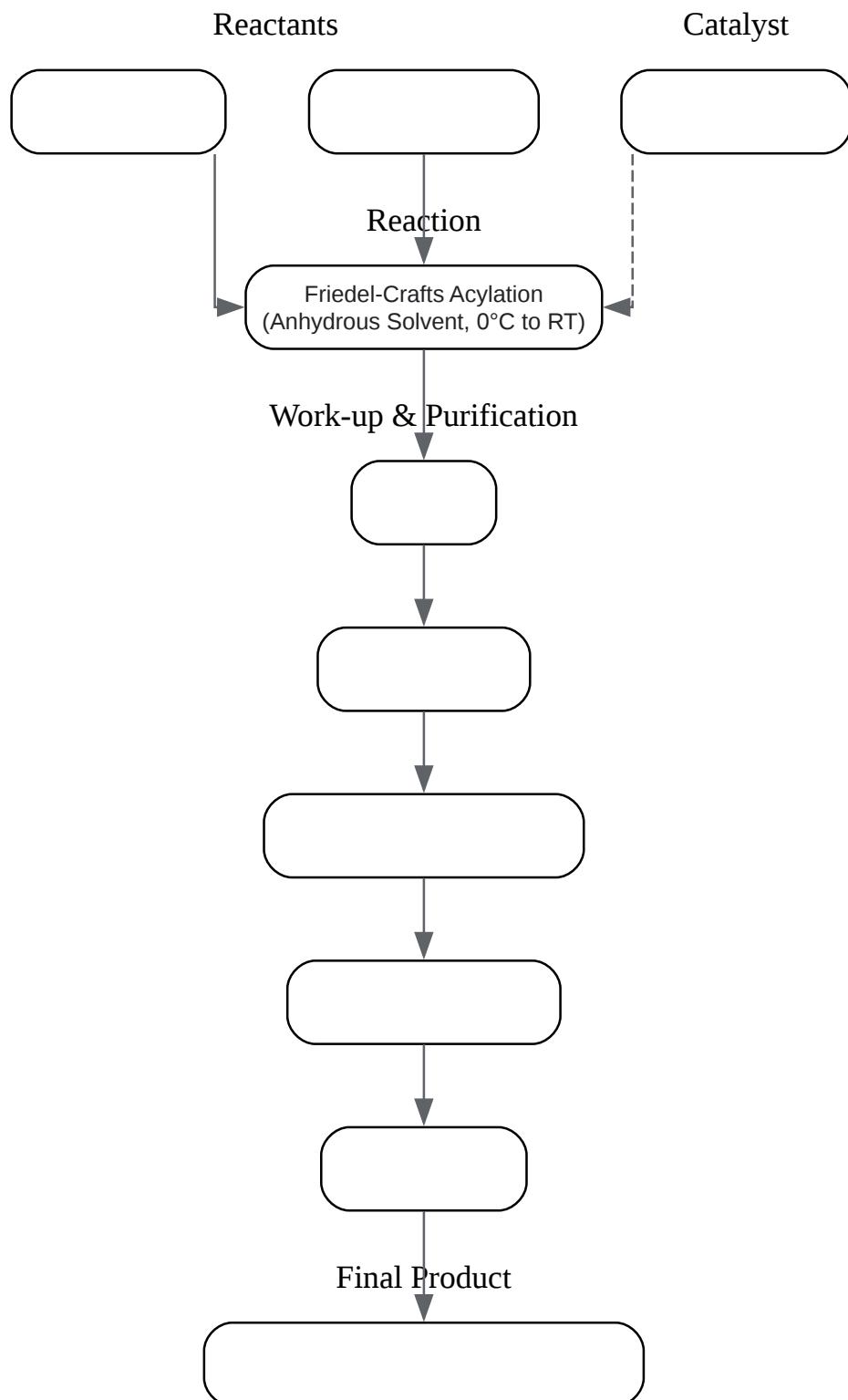
This protocol is a generalized procedure based on established methods for similar compounds and should be adapted and optimized for specific laboratory conditions.

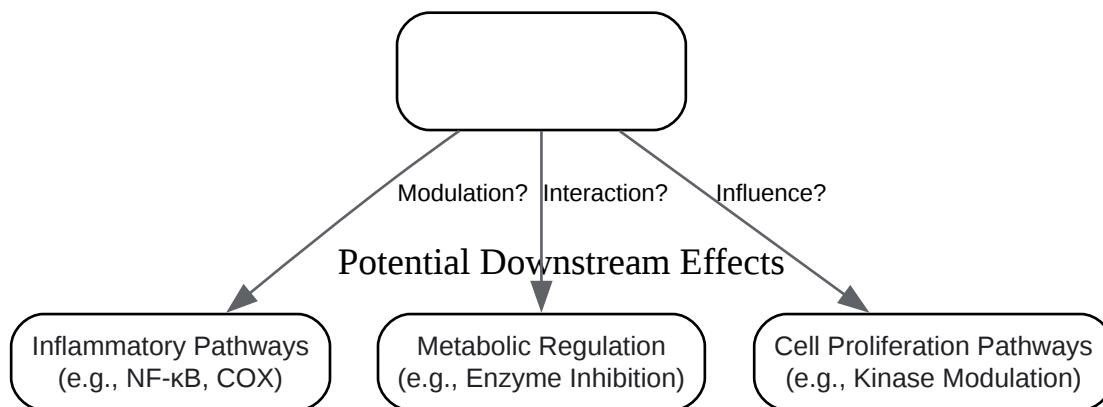
Materials:

- tert-Butylbenzene
- Succinic anhydride
- Anhydrous aluminum chloride (AlCl₃)
- Anhydrous dichloromethane (DCM) or another suitable inert solvent (e.g., nitrobenzene, carbon disulfide)
- Concentrated hydrochloric acid (HCl)
- Ice

- Water
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Organic solvent for extraction (e.g., ethyl acetate)
- Solvent for recrystallization (e.g., ethanol, ethyl acetate/hexane mixture)

Equipment:


- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Heating mantle
- Separatory funnel
- Büchner funnel and filter flask
- Rotary evaporator


Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser (with a drying tube), add anhydrous aluminum chloride and the chosen anhydrous solvent.

- Reagent Addition: Cool the mixture in an ice bath. Prepare a solution of succinic anhydride and tert-butylbenzene in the same anhydrous solvent. Add this solution dropwise from the dropping funnel to the stirred AlCl_3 suspension.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction is often exothermic. Gentle heating may be required to drive the reaction to completion. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture in an ice bath. Carefully and slowly add crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.
- Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4). Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Purification: The crude **4-(4-tert-butylphenyl)-4-oxobutanoic acid** can be purified by recrystallization from a suitable solvent or solvent mixture.

Synthesis Workflow

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(4-tert-butylphenyl)-4-oxobutanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1271234#4-4-tert-butylphenyl-4-oxobutanoic-acid-cas-number-35288-08-5\]](https://www.benchchem.com/product/b1271234#4-4-tert-butylphenyl-4-oxobutanoic-acid-cas-number-35288-08-5)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com